Pyridosine - 31489-08-4

Pyridosine

Catalog Number: EVT-1553538
CAS Number: 31489-08-4
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyridosine is a L-alpha-amino acid.

Furosine

Compound Description: Furosine (ε-N-(2-furoylmethyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of proteins that have undergone Maillard reactions, specifically the reaction between lysine and sugars like lactose and glucose. It serves as a marker for heat damage in food products, indicating a loss of nutritional value due to lysine blockage [, , , , , ].

Relevance: Furosine is frequently mentioned alongside pyridosine in studies analyzing heat-treated foods [, , , , , ]. Both compounds are formed from the acid hydrolysis of lysine-sugar complexes generated during the Maillard reaction. While pyridosine provides a direct measure of lysine modification, furosine is an indicator of the initial Amadori product formation.

ε-N-Deoxylactulosyl-L-lysine (Lactuloselysine)

Compound Description: Lactuloselysine is a compound formed during the Maillard reaction, specifically from the reaction between the amino acid lysine and the sugar lactulose. This compound is often found in heat-treated dairy products like UHT milk [].

Relevance: Lactuloselysine is a precursor to pyridosine in the Maillard reaction cascade []. During acid hydrolysis, lactuloselysine further degrades to form pyridosine, making it a key intermediate in the formation of pyridosine in heated milk and other dairy products.

ε-N-Deoxyfructosyl-L-lysine (Fructoselysine)

Compound Description: Fructoselysine is a product of the Maillard reaction, formed specifically from the reaction between the amino acid lysine and the sugar fructose []. It is found in heat-treated foods, particularly those containing fructose or sucrose.

Lysine

Relevance: Lysine is the starting material for the formation of pyridosine [, , , ]. During the Maillard reaction, lysine reacts with reducing sugars, ultimately leading to the formation of pyridosine and other related compounds. Therefore, the presence of pyridosine signals a reduction in available lysine in the food product.

Nτ-and Nπ-(2′-amino-2′-carboxy-ethyl)-l-histidine (“Histidinoalanine”, HAL)

Compound Description: Histidinoalanine (HAL) is a cross-linking amino acid formed during the heat treatment of proteins, specifically through reactions involving histidine and dehydroalanine. It is found in processed foods, particularly those exposed to high temperatures [].

Relevance: While not directly involved in pyridosine formation, histidinoalanine is another marker of heat damage in food, similar to pyridosine []. Both compounds highlight the chemical modifications that occur in proteins during processing, impacting nutritional value and potentially influencing digestibility.

Maltosine

Compound Description: Maltosine is a compound formed through the Maillard reaction between lysine and maltose. It possesses a pyridone structure, similar to pyridosine [].

Relevance: Maltosine shares a structural similarity with pyridosine, particularly the presence of the pyridone ring []. Both compounds are formed through different pathways within the Maillard reaction, but their structural similarity highlights the diversity of compounds that can arise from these complex reactions.

Source and Classification

Pyridosine is classified as a vitamin B6 compound, which includes three forms: pyridoxine (the alcohol form), pyridoxal (the aldehyde form), and pyridoxamine (the amine form). These compounds can be interconverted in biological systems. Pyridoxine is primarily sourced from dietary intake, where it is absorbed in the intestines and transported to tissues for use. It is also available as a dietary supplement.

Synthesis Analysis

Methods

The synthesis of pyridosine can be achieved through several methods:

  1. Enzymatic Synthesis: A notable method involves the enzymatic conversion of [14C]pyridoxine to [14C]pyridoxal 5'-phosphate using specific enzymes such as pyridoxal kinase and pyridoxamine 5'-phosphate oxidase. This method has demonstrated high yields exceeding 60% with a radiochemical purity greater than 98% .
  2. Chemical Synthesis: The improved "Oxazole" method allows for the practical preparation of pyridoxine hydrochloride from simpler precursors through a series of chemical reactions involving oxazole intermediates .

Technical Details

The enzymatic synthesis requires controlled conditions, including the presence of adenosine triphosphate (ATP) and specific buffer systems to maintain optimal pH levels for enzyme activity. The chemical synthesis typically involves multi-step reactions that may include cyclization and functional group transformations.

Molecular Structure Analysis

Data

The molecular weight of pyridosine is approximately 169.2 g/mol. Its structural features include:

  • A pyridine ring (six-membered aromatic ring containing nitrogen).
  • Hydroxymethyl groups that enhance its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Pyridosine participates in various chemical reactions, including:

  1. Oxidation: Pyridosine can be oxidized to form pyridoxal, which is an active coenzyme in many enzymatic reactions.
  2. Transamination: It acts as a cofactor in transaminase reactions, facilitating the transfer of amino groups between amino acids and keto acids.

Technical Details

In laboratory settings, these reactions are often performed under controlled pH conditions using buffers to maintain stability. For example, oxidation reactions typically occur in phosphate buffers at neutral pH to optimize enzyme activity.

Mechanism of Action

Pyridosine functions primarily as a coenzyme in various enzymatic reactions essential for amino acid metabolism. The mechanism involves:

  1. Formation of Pyridoxal Phosphate: Pyridosine is phosphorylated to form pyridoxal phosphate, which then participates in enzyme-catalyzed reactions.
  2. Covalent Bonding: The aldehyde group of pyridoxal forms a covalent bond with the amino group of substrates during transamination.

Data

The conversion to pyridoxal phosphate enhances the reactivity of pyridosine, allowing it to participate effectively in enzymatic processes critical for neurotransmitter synthesis and amino acid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyridosine appears as a white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in alcohol.
  • Melting Point: The melting point ranges from 135°C to 140°C.

Chemical Properties

  • Stability: Pyridosine is stable under normal conditions but can degrade when exposed to extreme heat or light.
  • Reactivity: It readily undergoes oxidation and can participate in various biochemical transformations due to its functional groups.
Applications

Pyridosine has several scientific uses:

  1. Nutritional Supplement: It is commonly used as a dietary supplement to prevent or treat vitamin B6 deficiency.
  2. Pharmaceuticals: Pyridosine derivatives are utilized in the formulation of medications targeting neurological disorders due to their role in neurotransmitter synthesis.
  3. Analytical Chemistry: Techniques such as high-performance liquid chromatography are employed for the quantification of pyridosine in food products and supplements .

Properties

CAS Number

31489-08-4

Product Name

Pyridosine

IUPAC Name

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1

InChI Key

HNGPZFLHRXCYGZ-VIFPVBQESA-N

SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O

Synonyms

pyridosine

Canonical SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O

Isomeric SMILES

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O

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